2-Isopropyl-5-methylcyclohexyl 2-(4-nitrophenoxy)acetate
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Overview
Description
2-Isopropyl-5-methylcyclohexyl 2-(4-nitrophenoxy)acetate is a chemical compound with diverse applications in scientific research. This versatile material finds utility in areas such as pharmaceutical synthesis, organic chemistry, and material science, owing to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 2-Isopropyl-5-methylcyclohexyl 2-(4-nitrophenoxy)acetate typically involves the esterification of 2-(4-nitrophenoxy)acetic acid with 2-Isopropyl-5-methylcyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-Isopropyl-5-methylcyclohexyl 2-(4-nitrophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl 2-(4-nitrophenoxy)acetate has several scientific research applications:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry: The compound’s unique reactivity makes it a valuable reagent in organic synthesis.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Isopropyl-5-methylcyclohexyl 2-(4-nitrophenoxy)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-Isopropyl-5-methylcyclohexyl 2-(4-nitrophenoxy)acetate include:
2-Isopropyl-5-methylcyclohexanol: A precursor in the synthesis of the target compound.
2-(4-Nitrophenoxy)acetic acid: Another precursor used in the esterification reaction.
2-Isopropyl-5-methylcyclohexyl acetate: A structurally similar compound with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(4-nitrophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-12(2)16-9-4-13(3)10-17(16)24-18(20)11-23-15-7-5-14(6-8-15)19(21)22/h5-8,12-13,16-17H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHUVRDOFXUZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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